9,10-Epoxy-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Epoxy-9,10-dihydrophenanthrene, also known as 9,10-Phenanthrene oxide, is a phenanthrene oxide . It has a molecular formula of C14H10O and an average mass of 194.229 Da . It is also known by its IUPAC name, 1a,9b-Dihydrophenanthro[9,10-b]oxirene .
Synthesis Analysis
The synthesis of this compound involves a photorearrangement process. Specifically, 9,10-Dihydro-9,10-epoxyphenanthrene undergoes photorearrangement to 1,2:3,4-dibenzoxepin .Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenanthrene backbone with an epoxy group . The InChI representation of the molecule is InChI=1S/C14H10O/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)14-13 (11)15-14/h1-8,13-14H/t13-,14+ .Chemical Reactions Analysis
This compound is involved in a photorearrangement reaction, where it is converted to 1,2:3,4-dibenzoxepin . This reaction is a type of photochemical reaction that involves the rearrangement of the molecular structure upon exposure to light.Physical and Chemical Properties Analysis
This compound has a molecular formula of C14H10O, an average mass of 194.229 Da, and a monoisotopic mass of 194.073166 Da . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
While specific safety and hazard information for 9,10-Epoxy-9,10-dihydrophenanthrene was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
CAS No. |
585-08-0 |
---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1a,9b-dihydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H |
InChI Key |
PXPGRGGVENWVBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |
84489-06-5 | |
Synonyms |
9,10-dihydrophenanthrene 9,10-epoxide 9,10-EDPN 9,10-epoxy-9,10-dihydrophenanthrene 9,10-epoxy-9,10-dihydrophenanthrene, (+-)-isomer phenanthrene 9,10-oxide phenanthrene-9,10-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.